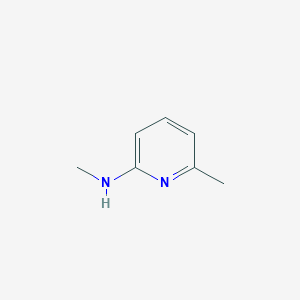

N,6-dimethylpyridin-2-amine

Description

Contextualization within Pyridine (B92270) Chemistry Research

The pyridine ring is a fundamental scaffold in chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Aminopyridines, a subclass of pyridine derivatives, are of particular importance due to their chemical versatility. The amino group can act as a nucleophile, a base, or a directing group in electrophilic substitution, and it is a key pharmacophore in many biologically active molecules.

The strategic placement of methyl groups on the aminopyridine framework allows for the fine-tuning of the molecule's steric and electronic properties. For instance, the related compound 2-amino-6-methylpyridine (B158447) is a well-established precursor in the synthesis of valuable compounds with demonstrated biological activity, including kinase inhibitors and gyrase inhibitors. chemicalbook.com The N-methylation of the amino group, as seen in N,6-dimethylpyridin-2-amine, further modifies its properties by converting the primary amine to a secondary amine. This change impacts its hydrogen bonding capability, nucleophilicity, and basicity, offering chemists a different set of reaction possibilities and creating unique structural motifs for designing complex target molecules.

Significance in Contemporary Chemical Research

The principal role of this compound in modern chemical research is that of a synthetic building block. lookchem.com Its commercial availability from various chemical suppliers underscores its utility as a readily accessible intermediate for research and development in the pharmaceutical and fine chemical industries. lookchem.com

The significance of this compound is further highlighted by the academic and commercial interest in its halogenated derivatives. Analogs such as 5-bromo-N,6-dimethylpyridin-2-amine and 5-fluoro-N,6-dimethylpyridin-2-amine are employed as intermediates in the construction of more complex molecules. researchgate.netacs.org The presence of a halogen atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), enabling the facile introduction of diverse molecular fragments. This positions this compound as a foundational scaffold for creating libraries of compounds for screening in drug discovery and materials science programs. For example, structurally related N-(fluoromethylpyridin-2-yl) cores have been incorporated into advanced medical imaging agents, indicating the potential application area for molecules derived from this chemical class. researchgate.net

Overview of Research Trajectories

The research trajectory for this compound is not characterized by extensive fundamental studies of the molecule itself, but rather by its application as a tool in synthetic chemistry. Its likely synthesis involves the direct N-methylation of the readily available precursor, 2-amino-6-methylpyridine. chemicalbook.com The development of such specialized building blocks is a crucial aspect of modern organic chemistry, as it provides researchers with efficient access to novel chemical structures.

The focus of research involving this scaffold has thus moved towards the synthesis and evaluation of more complex molecules derived from it. The trajectory is one of enabling discovery, where the value of this compound is realized in the biological or material properties of the larger, more functionalized molecules that are built upon its frame. Future research is expected to continue this trend, with the compound being used to explore new chemical space in the search for novel therapeutic agents and functional materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 97986-08-8 lookchem.com |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

Table 2: Notable Derivatives of this compound

| Compound Name | CAS Registry Number | Noted Application/Significance |

|---|---|---|

| 5-Bromo-N,6-dimethylpyridin-2-amine | Not Available | Synthetic intermediate |

| 5-Fluoro-N,6-dimethylpyridin-2-amine | Not Available | Intermediate for complex molecule synthesis researchgate.netacs.org |

| 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine | 405103-62-0 | Heterocyclic building block in organic synthesis bldpharm.com |

Compound Nomenclature

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-6-methylpyridine |

| 4,6-dimethylpyridin-2-amine |

| 5-bromo-N,6-dimethylpyridin-2-amine |

| 5-fluoro-N,6-dimethylpyridin-2-amine |

| N-(4-[18F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine |

| 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine |

| 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine |

| Pyridine |

| Suzuki Reaction |

Structure

3D Structure

Properties

IUPAC Name |

N,6-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-4-3-5-7(8-2)9-6/h3-5H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVYSURSVXECJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97986-08-8 | |

| Record name | N,6-dimethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes

The synthesis of N,6-dimethylpyridin-2-amine can be achieved through several established methodologies. These routes involve direct substitution, reduction processes, amination of halogenated pyridines, and multi-step strategies, among others.

Direct Substitution Reactions

Direct amination of the pyridine (B92270) ring serves as a potential, though often challenging, route. The synthesis of related compounds, such as 2-amino-6-methylpyridine (B158447), by reacting α-picoline (6-methylpyridine) directly with ammonia (B1221849) in the presence of cobalt-containing catalysts has been reported, though yields are often moderate google.comalkalimetals.com. Another approach involves the use of chloramine with α-picoline, but this method is hampered by the difficult handling of unstable chloramine and a complex isolation process google.comalkalimetals.com. Direct amination of a pyridine ring is generally more feasible when electron-withdrawing (acceptor) groups are present in the molecule, which is not the case for 6-methylpyridine researchgate.net. Consequently, direct substitution with dimethylamine on an unactivated 6-methylpyridine ring is not a commonly employed or high-yielding strategy for synthesizing this compound.

Reduction Processes

Reduction processes, particularly reductive amination, represent a versatile method for synthesizing amines organic-chemistry.org. This pathway typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine nih.gov.

For the synthesis of this compound, a hypothetical reductive amination pathway could start from 6-methyl-2-pyridinecarbaldehyde. The reaction would proceed as follows:

Imine Formation: 6-methyl-2-pyridinecarbaldehyde reacts with dimethylamine to form an intermediate iminium ion.

Reduction: The iminium ion is then reduced in situ to the tertiary amine, this compound.

A variety of reducing agents can be employed for this second step, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or pyridine-borane complexes organic-chemistry.orgsciencemadness.orgkoreascience.kr. Borohydride exchange resin (BER) has also been shown to be an effective and easily separable reagent for this type of transformation koreascience.kr. The reaction conditions are generally mild, and the method is tolerant of many other functional groups koreascience.kr.

Amination of 2-Halopyridines with Dimethylamine

The substitution of a halogen atom on the pyridine ring with an amine is a widely used and effective method for forming C-N bonds. This approach typically utilizes 2-chloro-6-methylpyridine or 2-bromo-6-methylpyridine as the starting material.

A prominent method in this category is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction wikipedia.orglibretexts.org. This reaction has become a fundamental tool in organic synthesis due to its broad substrate scope and functional group tolerance, replacing harsher traditional methods wikipedia.orgrug.nl. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired aryl amine wikipedia.orglibretexts.org.

The general reaction is: 2-Halo-6-methylpyridine + HN(CH₃)₂ --(Pd catalyst, Ligand, Base)--> this compound

Key components of this reaction include:

Palladium Catalyst: Precursors like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common rug.nlchemspider.com.

Ligands: Bulky, electron-rich phosphine ligands are crucial. Examples include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) chemspider.comchemrxiv.org.

Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common chemspider.com. Weaker bases like K₂CO₃ can be used but may result in lower reaction rates libretexts.org.

Solvent: Anhydrous, aprotic solvents such as toluene or THF are typically used libretexts.orgchemspider.com.

A specific example involves the reaction of 2-bromo-6-methylpyridine with a diamine using a [Pd₂(dba)₃]/BINAP catalyst system and NaOtBu as the base in toluene chemspider.com. Similar conditions can be adapted for the reaction with dimethylamine.

Alternatively, copper-catalyzed amination provides another route. For instance, 2-bromopyridine derivatives can be aminated using aqueous ammonia with a Cu₂O catalyst in ethylene glycol rsc.org. This methodology could potentially be adapted for use with dimethylamine.

| Halopyridine Substrate | Amine | Catalyst System | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | Dimethylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Heated (e.g., 80°C) under inert atmosphere chemspider.com |

| 2-Chloro-6-methylpyridine | Dimethylamine | Pd(OAc)₂ / XantPhos | NaOtBu or DBU | Toluene or DMF | Heated under inert atmosphere chemrxiv.org |

| 2-Bromo-6-methylpyridine | Ammonia (aq.) | Cu₂O / DMEDA | K₂CO₃ | Ethylene Glycol | Heated (e.g., 60°C) rsc.org |

Alkylation of Pyridine with Dimethylamine

The direct alkylation of a pyridine ring using dimethylamine as the alkylating agent is not a standard synthetic transformation. A more chemically viable interpretation of this heading is the N-alkylation (specifically, methylation) of a pre-existing amino group on the pyridine ring. This transforms the synthesis into a two-step process:

Synthesis of 2-amino-6-methylpyridine: This intermediate can be prepared via several routes, including the reaction of α-picoline with sodamide (Chichibabin reaction) or through the amination of 2-halopyridines with ammonia alkalimetals.comrsc.org.

N-methylation of 2-amino-6-methylpyridine: The primary amino group of 2-amino-6-methylpyridine can then be methylated to form the tertiary amine, this compound. Standard methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are used in the presence of a base to neutralize the acid byproduct.

This sequential approach allows for the controlled introduction of the amino and methyl groups onto the pyridine scaffold. The alkylation specifically occurs on the exocyclic amino nitrogen, as demonstrated in related systems where 2-amino-6-methylpyridine is reacted with chloroacetic acid to form (6-methyl-pyridin-2-ylamino)-acetic acid researchgate.net.

Multi-step Synthesis Strategies

Complex organic molecules are often constructed using multi-step synthetic sequences that build the target structure from simpler, readily available starting materials. For this compound, a logical multi-step strategy could begin with 2,6-lutidine (2,6-dimethylpyridine).

A plausible synthetic sequence is as follows:

Oxidation: One of the methyl groups of 2,6-lutidine is selectively oxidized to a carboxylic acid, yielding 6-methylpyridine-2-carboxylic acid.

Amide Formation: The carboxylic acid is converted to an amide (6-methylpyridine-2-carboxamide) through reaction with an activating agent (e.g., thionyl chloride) followed by ammonia.

Hofmann Rearrangement: The amide undergoes a Hofmann rearrangement, where treatment with bromine and a strong base converts the amide into a primary amine with one fewer carbon atom, yielding 2-amino-6-methylpyridine.

N-Methylation: As described in the previous section (2.1.4), the resulting 2-amino-6-methylpyridine is then exhaustively methylated on the nitrogen atom using a suitable methylating agent to afford the final product, this compound.

This strategy provides a controlled, step-by-step assembly of the molecule, allowing for purification and characterization of intermediates along the pathway.

Synthesis from 3-Aminocrotonitrile and Acetic Acid

The reaction involving 3-aminocrotonitrile and acetic acid is a known method for constructing a pyridine ring. However, published literature, including patents, demonstrates that this specific route leads to the synthesis of 2-amino-4,6-dimethylpyridine (B145770) , an isomer of the target compound google.com.

The reported process involves two main steps:

3-Aminocrotonitrile is reacted with acetic acid at elevated temperatures (120-130 °C). This step forms an intermediate, 6-amino-2,4-dimethyl-3-pyridine nitrile google.com.

The intermediate is then treated with concentrated sulfuric acid to remove the cyano group at the 3-position, yielding the final product, 2-amino-4,6-dimethylpyridine google.com.

Advanced Synthetic Approaches

The synthesis of this compound can be achieved through several advanced methods, each with its own set of reaction conditions and outcomes.

Continuous Flow Chemistry

Continuous flow chemistry offers a powerful platform for the N-alkylation of aminopyridines, providing enhanced control over reaction parameters, improved safety, and ease of scalability. In a typical setup, a solution of 2-amino-6-methylpyridine and a methylating agent are pumped through a heated reactor coil. The short reaction times at elevated temperatures, often inaccessible in batch processing, can lead to high yields and selectivities.

The use of packed-bed reactors containing a heterogeneous catalyst is also a viable strategy in continuous flow synthesis. For instance, a catalyst bed can facilitate the N-alkylation, and the product stream is collected continuously, minimizing downtime and enabling straightforward purification. This methodology is particularly advantageous for industrial-scale production due to its efficiency and consistency.

Metal-Free N-Alkylation of 2-Aminopyridines with Diketones

A notable metal-free approach for the N-alkylation of 2-aminopyridines involves the use of 1,2-diketones in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂). This method provides a diverse range of substituted secondary amines in good to excellent yields under aerobic conditions. mdma.chrsc.org The reaction proceeds through the formation of an iminium-keto intermediate, which then undergoes decarboxylation to yield the N-alkylated product. rsc.org

| Entry | 2-Aminopyridine (B139424) Derivative | Diketone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-6-methylpyridine | Benzil | BF₃·OEt₂ | 1,2-Dichloroethane | 80 | 12 | 85 |

| 2 | 2-Aminopyridine | 2,3-Butanedione | BF₃·OEt₂ | 1,2-Dichloroethane | 80 | 10 | 90 |

This table presents representative data for the metal-free N-alkylation of 2-aminopyridines with diketones.

Microwave Irradiation Enhanced Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the N-alkylation of amines. The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. In the synthesis of this compound, a mixture of 2-amino-6-methylpyridine and a methylating agent, often in the presence of a base, can be subjected to microwave heating. The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in cleaner reactions and easier work-up procedures. researchgate.net

| Entry | Amine | Alkylating Agent | Base | Solvent | Power (W) | Time (min) | Yield (%) |

| 1 | Aniline | Benzyl chloride | K₂CO₃ | DMF | 150 | 10 | 92 |

| 2 | Isatin | Ethyl iodide | Cs₂CO₃ | NMP | 200 | 5 | 88 |

This table showcases general conditions for microwave-assisted N-alkylation of amines, which can be adapted for the synthesis of this compound.

Palladium-Catalyzed Amination

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for the formation of C-N bonds. While typically used for N-arylation, modifications of this methodology can be applied to N-alkylation. The synthesis of this compound could be envisioned through the reaction of 2-amino-6-methylpyridine with a methylating agent in the presence of a palladium catalyst and a suitable ligand. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by palladium complexes, allows for the use of alcohols as alkylating agents, which is an environmentally benign approach. In this process, the alcohol is temporarily oxidized to an aldehyde, which then forms an imine with the amine, followed by reduction to the N-alkylated amine, with water being the only byproduct. rsc.org

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and developing new methodologies.

Role of Catalysts and Reagents in Metal-Free N-Alkylation

In the metal-free N-alkylation of 2-aminopyridines with diketones, the Lewis acid catalyst BF₃·OEt₂ plays a pivotal role. Spectroscopic and computational studies have revealed that the reaction proceeds through the formation of an iminium-keto intermediate. rsc.org The BF₃·OEt₂ activates the diketone, facilitating the initial nucleophilic attack by the aminopyridine. This is followed by a series of steps leading to the liberation of carbon dioxide and the formation of the final N-alkylated product. The aerobic conditions are also crucial for the reaction to proceed efficiently.

Reaction Intermediate Characterization

In the nucleophilic aromatic substitution pathway from 2-chloro-6-methylpyridine and methylamine, the reaction proceeds through a Meisenheimer-like intermediate. youtube.com This intermediate is a resonance-stabilized anionic σ-complex formed by the attack of the nucleophile (methylamine) on the carbon atom bearing the chlorine.

The structure of this intermediate would be a cyclohexadienyl anion with the negative charge delocalized over the pyridine ring and the nitrogen atom of the original pyridine. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. youtube.com

Characterization of such transient intermediates is often challenging due to their low concentration and high reactivity. However, their existence can be inferred through kinetic studies and computational modeling. In some cases, with highly activated systems or at low temperatures, these intermediates can be observed using spectroscopic techniques like NMR. For this compound synthesis, the intermediate would be characterized by a significant upfield shift of the pyridine ring protons in the ¹H NMR spectrum, indicative of the loss of aromaticity.

The subsequent step in the reaction mechanism is the elimination of the chloride ion, which restores the aromaticity of the pyridine ring and yields the final product, this compound.

Hydrogen/Deuterium Exchange Studies

Hydrogen/deuterium (H/D) exchange studies can provide valuable information about the structure and reactivity of this compound. The amine proton in this compound is exchangeable and can be replaced by deuterium when the compound is dissolved in a deuterium-rich solvent like D₂O or deuterated methanol (CD₃OD).

This exchange can be readily monitored by ¹H NMR spectroscopy. Upon addition of a deuterated solvent, the peak corresponding to the N-H proton will decrease in intensity or disappear completely, while a new signal corresponding to the deuterated species may be observed in the ²H NMR spectrum. The rate of this exchange can provide insights into the acidity of the N-H proton and the solvent accessibility of the amine group.

Furthermore, H/D exchange can be used in conjunction with mass spectrometry (MS). By comparing the mass spectrum of the compound before and after exposure to a deuterium source, the number of exchangeable protons can be determined. For this compound, a mass increase of one mass unit would be expected, corresponding to the exchange of the single amine proton. This technique can be particularly useful for confirming the structure of the compound and for studying its interactions with other molecules.

Optimization of Synthetic Conditions

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of this compound. In the synthesis from 2-chloro-6-methylpyridine and methylamine, the reaction conditions can be optimized. Increasing the temperature and pressure can significantly accelerate the reaction rate and improve the yield, often necessitating the use of a sealed reaction vessel or a microwave reactor. sci-hub.se

The choice and concentration of the base are also critical. A strong, non-nucleophilic base is often used to deprotonate the methylamine, increasing its nucleophilicity without competing in the substitution reaction. The molar ratio of the reactants can also be adjusted; using an excess of methylamine can help to drive the reaction to completion.

For syntheses involving N-methylation of 2-amino-6-methylpyridine, careful control of the stoichiometry of the methylating agent is crucial to prevent the formation of quaternary ammonium salts as byproducts. The reaction temperature should also be monitored to avoid side reactions.

In related aminopyridine syntheses, catalytic approaches have proven effective. For instance, copper-catalyzed amination of halopyridines can proceed under milder conditions and often gives high yields. chemicalbook.com The selection of an appropriate ligand for the metal catalyst is key to achieving high efficiency.

Purity Improvement Techniques

Obtaining high-purity this compound is essential, particularly for pharmaceutical applications. Several purification techniques can be employed.

Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. For aminopyridines, solvents like ethanol or mixtures of benzene and ligroin have been used effectively. orgsyn.org The addition of a decolorizing agent like activated carbon can help to remove colored impurities. google.com

Chromatography: Column chromatography is a versatile technique for separating the desired product from byproducts and unreacted starting materials. Silica gel is a common stationary phase, and the mobile phase is a solvent or mixture of solvents chosen to achieve optimal separation. chemicalbook.com For large-scale purifications, cation-exchange chromatography can be an efficient method for separating aminopyridine derivatives. nih.gov

Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in two immiscible liquid phases. For example, after the reaction, the mixture can be diluted with water and a non-polar organic solvent to extract the product into the organic layer, leaving water-soluble impurities behind. semanticscholar.org

Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method. This technique separates compounds based on their boiling points.

Industrial Scalability Considerations

For the industrial-scale synthesis of this compound, several factors must be considered to ensure a safe, efficient, and cost-effective process.

Cost and Availability of Starting Materials: The chosen synthetic route should utilize inexpensive and readily available starting materials. For example, 2-chloro-6-methylpyridine and methylamine are common industrial chemicals.

Reaction Conditions: The reaction should ideally be run at or near atmospheric pressure and at moderate temperatures to minimize the need for specialized and expensive high-pressure or high-temperature reactors. However, some industrial processes for related compounds do operate at elevated temperatures and pressures to improve efficiency. google.com

Process Safety: The reaction should be designed to be inherently safe. This includes avoiding the use of highly toxic or explosive reagents and minimizing the risk of runaway reactions. For example, the Chichibabin reaction, which uses sodium amide, requires strict exclusion of water and presents safety challenges. google.com

Waste Minimization and Environmental Impact: Green chemistry principles should be applied to minimize waste generation. This can involve using catalytic processes, which reduce the amount of reagents needed, and choosing solvents that are less harmful to the environment and can be recycled.

Product Isolation and Purification: The purification process should be straightforward and scalable. Continuous processes, such as continuous distillation or extraction, are often preferred over batch processes for large-scale production. The use of crystallization is also a highly effective and scalable purification method.

Chemical Reactivity and Derivatization

Introduction of Functional Groups

Aminomethylation

Aminomethylation is a fundamental organic reaction that introduces an aminomethyl group (-CH₂NR₂) onto a substrate. In the context of N,6-dimethylpyridin-2-amine, this reaction typically proceeds via a Mannich-type mechanism. The reaction involves an electrophilic aromatic substitution where the pyridine (B92270) ring's nucleophilicity is crucial.

The general mechanism for the aminomethylation of an amino-heterocycle like this compound involves the reaction with formaldehyde and a secondary amine in an acidic medium. The formaldehyde and the secondary amine first react to form an electrophilic iminium ion. Subsequently, the electron-rich pyridine ring of this compound attacks this iminium ion, leading to the formation of the aminomethylated product. The position of substitution on the pyridine ring is influenced by the directing effects of the amino and methyl groups.

While specific studies on the aminomethylation of this compound are not extensively documented, analogous reactions with other substituted aminopyridines suggest that the reaction is feasible. For instance, the aminomethylation of various pyridine derivatives has been successfully achieved, highlighting the utility of this reaction in modifying the pyridine scaffold. The reaction conditions, such as the choice of acid catalyst and solvent, can significantly influence the yield and regioselectivity of the product.

Mannich Base Formation

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine. The product of this reaction is a β-amino-carbonyl compound known as a Mannich base. This compound can participate in this reaction, acting as the amine component.

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine (this compound) and formaldehyde. This iminium ion then acts as an electrophile and reacts with a carbon nucleophile, typically an enolizable carbonyl compound. The reaction is generally acid-catalyzed, which facilitates both the formation of the iminium ion and the enolization of the carbonyl compound.

The versatility of the Mannich reaction allows for the synthesis of a wide array of Mannich bases derived from this compound by varying the carbonyl component. These products have potential applications in various fields of chemistry due to the introduction of a new functional group that can be further modified.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |

| This compound | Formaldehyde | Secondary Amine | Aminomethylated this compound | Aminomethylation |

| This compound | Formaldehyde | Enolizable Carbonyl Compound | Mannich Base | Mannich Reaction |

Thiourea Derivatives

Thiourea derivatives of this compound can be synthesized through the reaction of the parent amine with an appropriate isothiocyanate. This reaction involves the nucleophilic attack of the amino group of this compound on the electrophilic carbon atom of the isothiocyanate.

The synthesis of N-acyl thiourea derivatives, for example, involves a two-step process. First, an acid chloride is reacted with ammonium thiocyanate to generate an in-situ isothiocyanate. This is followed by the addition of the amine, in this case, this compound, which reacts via nucleophilic addition to the isothiocyanate to yield the final N-acyl thiourea derivative.

Several studies have reported the synthesis and characterization of thiourea derivatives of the closely related 2-amino-6-methylpyridine (B158447). For instance, new N-acyl thiourea derivatives bearing a 6-methylpyridine moiety have been synthesized and characterized. One specific example is 2-((4-methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide, which was obtained with a 52% yield adichemistry.com. Similarly, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide has been synthesized and its structure confirmed by single-crystal X-ray diffraction researchgate.netnih.gov. These examples demonstrate the feasibility and utility of this reaction for creating complex molecules with potential biological activities.

| Starting Amine | Isothiocyanate Precursor | Resulting Thiourea Derivative |

| 2-amino-6-methylpyridine | 2-((4-methoxyphenoxy)methyl)benzoyl isothiocyanate | 2-((4-methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide adichemistry.com |

| 2-amino-6-methylpyridine | Thiophene-2-carbonyl isothiocyanate | N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide researchgate.netnih.gov |

Stereochemical Aspects of Reactions

The stereochemical outcome of reactions involving this compound is an important consideration, particularly when new chiral centers are formed. The pyridine ring and the substituents can influence the stereoselectivity of the reaction.

In the context of Mannich reactions, if the carbonyl compound is prochiral, the reaction can lead to the formation of a new stereocenter, resulting in a racemic mixture of enantiomers unless a chiral catalyst or auxiliary is employed. Asymmetric Mannich reactions, often utilizing organocatalysts like proline and its derivatives, have been developed to control the stereochemistry of the product nih.gov. These catalysts can facilitate a stereoselective attack on the iminium ion, leading to the preferential formation of one enantiomer.

For reactions occurring at the pyridine ring, the existing methyl group at the 6-position can exert some steric influence, potentially directing incoming reagents to a specific face of the molecule, although this effect is generally modest in aromatic systems. The development of stereoselective reactions for substituted pyridines is an active area of research, with various strategies being explored to achieve high levels of stereocontrol. The precise stereochemical course of reactions involving this compound would depend on the specific reaction conditions and the nature of the other reactants involved.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods are fundamental in predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and other properties of chemical compounds.

Studies on the structural isomer, 2-amino-6-methylpyridine (B158447) (2A6MP), using DFT calculations with the B3LYP method and a 6-311+G(d,p) basis set have been performed to determine its equilibrium geometry and bonding features. semanticscholar.org Such analyses for related pyridine (B92270) derivatives reveal that the introduction of substituents like amino and methyl groups can lead to slight distortions in the pyridine ring's bond lengths and angles compared to unsubstituted pyridine. For instance, in a study of 2-amino-3-methyl-5-nitropyridine, the steric repulsion between adjacent methyl and amino groups was found to cause a noticeable distortion in the C-C bond distance. nih.gov The molecular skeleton of 6-methylpyridin-2-amine has been shown to be essentially planar. nih.gov

DFT calculations are also crucial for analyzing vibrational spectra. For 2-amino-4,6-dimethyl pyrimidine (B1678525), a related heterocyclic amine, DFT calculations at the B3LYP/6-311++G level of theory have shown good agreement with experimental FTIR and FT-Raman spectra, allowing for a complete assignment of vibrational modes. nih.gov

Ionization potential (IP), the energy required to remove an electron from a molecule, is a key indicator of a compound's reactivity. Molecules with lower IP are more easily oxidized and are generally more reactive. Experimental ionization energy for the related compound N,N-dimethyl-2-pyridinamine has been reported to be approximately 7.8 ± 0.1 eV.

The reactivity of aminopyridines is influenced by the electronic properties of the amino and methyl substituents. The amino group is an electron-donating group, which increases the electron density on the pyridine ring and generally enhances its reactivity towards electrophiles. The methyl group is also weakly electron-donating. Global reactivity descriptors, which can be derived from DFT calculations, help quantify a molecule's reactivity. These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). A "soft" molecule, characterized by a small HOMO-LUMO gap, is typically more reactive than a "hard" molecule. mdpi.comirjweb.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This gap is also indicative of the charge transfer interactions that can occur within the molecule. irjweb.com For the isomer 2-amino-6-methylpyridine, DFT studies have been conducted to analyze these frontier orbitals. semanticscholar.org

Below is a table of calculated quantum chemical parameters for a related pyridine derivative, illustrating the type of data generated from HOMO-LUMO analysis.

| Parameter | Value (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -1.97 |

| HOMO-LUMO Gap (ΔE) | 4.92 |

| Ionization Potential (I) | 6.89 |

| Electron Affinity (A) | 1.97 |

| Global Hardness (η) | 2.46 |

| Global Softness (S) | 0.20 |

| Electronegativity (χ) | 4.43 |

| Electrophilicity Index (ω) | 3.99 |

Note: Data presented is for a representative pyridine derivative as found in computational studies and serves as an illustrative example. materialsciencejournal.org

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), allowing for the prediction of binding affinity and mode.

Molecular docking simulations are instrumental in predicting how a ligand like N,6-dimethylpyridin-2-amine might interact with the active site of a protein. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

For example, docking studies performed on dimethylpyridine derivatives with cyclooxygenase (COX) enzymes revealed specific binding interactions. mdpi.com The simulations showed that the compounds could fit into the active site of the enzymes, forming hydrogen bonds with key amino acid residues like Arginine and Tyrosine. Similarly, docking studies of other pyridine-based compounds with cyclin-dependent kinases (CDKs) have identified crucial hydrogen bonds and hydrophobic interactions that contribute to their inhibitory activity. aascit.org The crystal structure of 6-methylpyridin-2-amine shows its involvement in N—H···N hydrogen bonds, forming dimeric structures, and N—H···π interactions, which are crucial for its crystal packing and are the types of interactions often observed in ligand-receptor binding. nih.gov

By predicting the binding affinity and interactions between a ligand and a target protein, molecular docking serves as a powerful tool for predicting biological activity and for structure-based drug design. nih.gov A strong predicted binding affinity, often expressed as a low binding energy score, suggests that the compound is likely to be an effective inhibitor or modulator of the target protein. nih.gov

Studies on various pyridine derivatives have used this approach to predict a range of biological activities:

Anti-inflammatory Activity : Docking of dimethylpyridine derivatives into the active sites of COX-1 and COX-2 enzymes has been used to predict their potential as anti-inflammatory agents. mdpi.com

Anticancer Activity : The potential of pyridine derivatives as anticancer agents has been explored by docking them against targets like cyclin-dependent kinases (CDKs). A study involving a 6-phenyl pyridine derivative showed a favorable binding energy of -226.78 kJ/mol with a CDK protein, indicating potential inhibitory activity. aascit.org

Antibacterial Activity : Docking studies have been employed to assess the antibacterial potential of 2-aminopyridine (B139424) derivatives, helping to rationalize their observed activity against various bacterial strains. mdpi.com

These examples demonstrate how computational methods can be used to screen libraries of compounds and prioritize them for synthesis and experimental testing, thereby accelerating the drug discovery process.

Mechanistic Pathway Elucidation through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanistic pathways of reactions involving this compound. These studies can map out the intricate details of reaction coordinates, identify key intermediates and transition states, and calculate the associated energy barriers. This information is crucial for understanding and predicting the chemical reactivity of the molecule.

One of the fundamental processes that can be studied computationally is the tautomerism of aminopyridines. For this compound, the potential for amino-imino tautomerization exists, where a proton transfer can occur from the exocyclic nitrogen to the ring nitrogen. DFT calculations can be employed to determine the relative stabilities of the tautomers and the energy barrier for this transformation. For instance, studies on similar molecules like 2-amino-4-methylpyridine have shown that the amino form is generally the most stable tautomer. nih.gov The transition state for the proton transfer can be located, and its structure and energy provide insight into the kinetic feasibility of the tautomerization process. The activation energy for such a proton transfer is a key parameter that can be precisely calculated. nih.gov

For example, in a computational study of 2-amino-4-methylpyridine using the B3LYP/6-311++G(d,p) level of theory, the energy barrier for the proton transfer from the amino group to the ring nitrogen was calculated to be significant, indicating that the amino form is kinetically stable. nih.gov A similar computational approach for this compound would provide analogous data on its tautomeric behavior.

To illustrate the type of data generated from such computational studies, the following table presents calculated energetic data for the tautomerization of a related aminopyridine, 2-amino-4-methylpyridine. nih.gov

| Tautomer/Transition State | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|

| Canonical (amino) | 0.00 | - |

| Imino (trans) | 13.60 | - |

| Imino (cis) | 16.36 | - |

| Transition State (Proton Transfer) | - | 44.81 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Stereochemical Influences on Activity

While one can infer general principles from the wider aminopyridine literature, any such discussion would be speculative and would not adhere to the strict requirement of focusing solely on N,6-dimethylpyridin-2-amine. For example, studies on other substituted aminopyridines demonstrate that modifications to the amino group or the pyridine (B92270) core can drastically alter activity, but without direct experimental data on this compound, these principles cannot be concretely applied. nih.gov Similarly, the influence of stereochemistry would only become relevant upon the introduction of a chiral center, and studies on such derivatives of this compound are not available.

Applications in Medicinal Chemistry and Drug Discovery

Role as Pharmaceutical Intermediate

N,6-dimethylpyridin-2-amine and its isomers, such as 2-amino-4,6-dimethylpyridine (B145770), are crucial intermediates in the synthesis of complex molecules for the pharmaceutical and fine chemical industries. nbinno.com The pyridine (B92270) ring combined with an amino group provides reactive sites for building more elaborate structures. innospk.com These aminopyridines serve as foundational synthons for a variety of heterocyclic compounds, which are integral to many drug development programs. innospk.comresearchgate.net

The utility of these intermediates is demonstrated in their application for creating quinoline (B57606) and quinoxaline (B1680401) derivatives, which have shown potential as anticancer agents. nbinno.com The reactivity of the amino group allows it to be a precursor in the synthesis of these and other heterocyclic systems that are critical in medicinal chemistry. innospk.com For instance, derivatives like N-(4,6-dimethylpyridin-2-yl)heteroarylcarboxamides have been synthesized using 2-amino-4,6-dimethylpyridine as a starting material to develop new anti-inflammatory drugs. tandfonline.com This highlights the role of the dimethylaminopyridine core as a versatile scaffold for generating libraries of compounds for biological screening.

Development of Novel Therapeutic Agents

The this compound framework is a key pharmacophore in a variety of therapeutic agents targeting a range of diseases.

Derivatives of aminopyridine have emerged as promising candidates for treating neurological and neurodegenerative disorders. A multitarget strategy has led to the development of 6-amino pyridine derivatives as potential dual inhibitors of Glycogen synthase kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), two kinases implicated in the tau pathology of Alzheimer's disease. nih.gov One such derivative, compound 8d, demonstrated potent inhibitory activity against both enzymes and was found to reduce tau hyperphosphorylation in neuroblastoma cell lines. nih.gov Molecular docking studies suggest that the 6-amino pyridine ring is crucial for binding to the ATP binding site of these kinases. nih.gov

Furthermore, symmetric double-headed aminopyridines have been investigated as potent and membrane-permeable inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme involved in various neurological processes. nih.gov In the field of neuroimaging, derivatives like N-(6-methoxypyridin-3-yl)quinoline-2-amine are being developed as PET tracers for imaging aggregated α-synuclein, a hallmark of Parkinson's disease. nih.govresearchgate.net

The aminopyridine scaffold has been successfully incorporated into molecules with significant anti-inflammatory properties. Research has shown that N-(4,6-dimethylpyridin-2-yl)heteroarylcarboxamides act as effective non-acidic anti-inflammatory agents. tandfonline.com

In a different approach, the antioxidant properties of aminopyridinol derivatives have been harnessed to combat inflammation. A compound known as BJ-1108, a derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, has been shown to significantly inhibit the generation of reactive oxygen species (ROS). nih.gov In studies using a mouse model of experimental colitis, an inflammatory bowel disease (IBD), treatment with BJ-1108 led to improved disease severity, including reduced body weight loss and amelioration of intestinal inflammation. nih.gov The compound was found to suppress the NF-kB/ERK/PI3K pathway, suggesting a potential therapeutic application for IBD. nih.gov

The development of resistance to existing antimicrobial drugs has spurred the search for new agents, with pyridine derivatives showing considerable promise. ycmou.ac.inresearchgate.net A series of N-(-6-phenylpyridin-2-yl) pyridine-2-amine derivatives were synthesized and evaluated for their antimicrobial activity. ycmou.ac.inresearchgate.net Several of these compounds demonstrated potent inhibitory activity against various Gram-positive bacteria, Gram-negative bacteria, and fungi, with some analogues showing greater potency than the standard antibiotic Streptomycin. ycmou.ac.inresearchgate.net The structure-activity relationship studies indicated that lipophilicity and aromaticity are strongly correlated with antimicrobial activity. ycmou.ac.in

Another study focused on 2-amino-3-cyanopyridine (B104079) derivatives, where one compound, 2c, exhibited high activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with very low Minimum Inhibitory Concentration (MIC) values. nih.gov The presence of a cyclohexylamine (B46788) moiety was suggested to be responsible for this activity. nih.gov The broad applicability of pyridine-based compounds in this area is further supported by reviews that highlight their historical and recent advancements as antibacterial, antifungal, and antiviral agents. nih.govnih.govijsat.org Metal complexes of Schiff bases derived from methyl-pyridinyl-imino phenols have also shown enhanced antibacterial and antifungal potency compared to the Schiff base alone. nih.gov

| Compound Class | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| N-(-6-phenylpyridin-2-yl) pyridine-2-amine derivatives | Gram-positive bacteria, Gram-negative bacteria, Fungi | Several analogues showed MIC values in the range of 5.25-6.5 μg/mL, proving more potent than Streptomycin. | ycmou.ac.inresearchgate.net |

| 2-amino-3-cyanopyridine derivative (2c) | Gram-positive bacteria (S. aureus, B. subtilis) | Exhibited high activity with MIC values of 0.039 ± 0.000 µg·mL−1. | nih.gov |

| Metal complexes of 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol | S. aureus, S. typhi, E. coli, K. pneumoniae, C. albicans, A. niger | Copper complex was the most potent against all tested microbes. | nih.gov |

Pyridine derivatives are a significant class of compounds in anticancer drug development due to their ability to modulate critical pathways involved in cancer progression. ijsat.org A novel series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives were designed as tubulin polymerization inhibitors. nih.gov One compound from this series, SKLB0533, showed potent antitumor activity against a panel of colorectal carcinoma (CRC) cell lines, with IC50 values ranging from 44.5 to 135.5 nM. nih.gov This compound was found to arrest the cell cycle at the G2/M phase, induce apoptosis, and suppress tumor growth in a xenograft model without significant toxicity. nih.gov

Additionally, derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) have been developed as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), a target in hepatocellular carcinoma (HCC). nih.gov Compound 6O from this series displayed potent and highly selective inhibitory activity against FGFR4 over other FGFR subtypes and exhibited strong anti-proliferative activity against an HCC cell line. nih.gov The versatility of the pyridine scaffold is further demonstrated by its use as an intermediate for quinoline derivatives with anticancer properties. nbinno.com

| Compound/Derivative | Mechanism of Action | Cancer Type | Key Findings | Reference |

|---|---|---|---|---|

| SKLB0533 | Tubulin Polymerization Inhibitor | Colorectal Carcinoma (CRC) | IC50 values of 44.5 to 135.5 nM against seven CRC cell lines. Suppressed tumor growth in vivo. | nih.gov |

| Compound 6O | Selective FGFR4 Inhibitor | Hepatocellular Carcinoma (HCC) | Showed highly selective FGFR4 inhibition and strong anti-proliferative activity against the Hep3B cell line. | nih.gov |

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. mdpi.com Pyridine-containing compounds have been identified as a promising class for this purpose. otago.ac.nz Two series of pyridine derivatives were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei. otago.ac.nz Compounds 2a, 2g, and 2h showed significant inhibition of parasite multiplication (90%, 91%, and 80%, respectively) at a dose of 50 µmol/kg. otago.ac.nz The most active of these, compound 2g, also showed promising in vitro activity against a chloroquine-resistant strain of P. falciparum. otago.ac.nz Docking studies suggested that these compounds interact with the active site of the dihydrofolate reductase enzyme. otago.ac.nz

Other research has focused on pyridine-containing derivatives of fosmidomycin, which are potent inhibitors of the enzyme 1-deoxy-d-xylulose-5-phosphate reductoisomerase (DXR), a key target in the malaria parasite. nih.gov These novel inhibitors showed enhanced antimalarial activities, with some compounds exhibiting potent activity against both drug-sensitive and multidrug-resistant strains of P. falciparum. nih.gov

Anticonvulsant and Antidepressant Agents

The structural motif of 2-aminopyridine (B139424) is a recognized pharmacophore in the development of central nervous system (CNS) active agents. While direct studies on the anticonvulsant and antidepressant properties of this compound are not extensively documented, research on analogous structures provides a strong rationale for its investigation in these therapeutic areas.

Studies on a series of 6-alkyl-N,N-disubstituted-2-pyridinamines have demonstrated potent anticonvulsant effects. This suggests that the presence of an alkyl group at the 6-position of the pyridine ring, as is the case with this compound, is a key structural feature for this activity. The investigation of these related compounds has been crucial in understanding the structure-activity relationships (SAR) for anticonvulsant pyridines. For instance, the synthesis and evaluation of 2,3,6-triaminopyridine derivatives have identified unique chemical structures with anticonvulsant properties, further highlighting the potential of substituted pyridines in this domain. nih.gov

Similarly, the pyridine nucleus is present in various antidepressant medications. The neuropharmacological effects of pyridine derivatives are often attributed to their ability to modulate the levels of neurotransmitters in the brain. Thioalkyl derivatives of pyridine, for example, have exhibited not only anticonvulsant activity but also activating, sedative, and anxiolytic effects in psychotropic studies, with some derivatives showing significant antidepressant effects. nih.gov This broad spectrum of CNS activity in related pyridine compounds suggests that this compound may also possess antidepressant properties worthy of investigation.

Table 1: Anticonvulsant Activity of a Related Pyridine Derivative

| Compound | Animal Model | Route of Administration | Anticonvulsant Activity (ED50) | Neurotoxicity (TD50) | Protective Index (PI = TD50/ED50) |

| N-(2,6-dimethylphenyl-2,3-pyridinedicarboximide) | Rat (MES induced seizures) | Oral | 54.2 µmol/kg | > 1490 µmol/kg | > 27.4 |

| N-(2,6-dimethylphenyl-2,3-pyridinedicarboximide) | Mouse (MES induced seizures) | Intraperitoneal | 160.9 µmol/kg | 310.8 µmol/kg | 1.93 |

Data derived from studies on N-(2,6-dimethylphenyl)pyridinedicarboximides, a related class of pyridine derivatives. nih.gov

α-Glucosidase Inhibitors

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. While direct evidence of this compound as an α-glucosidase inhibitor is not available in the current literature, the exploration of nitrogen-containing heterocyclic compounds for this purpose is an active area of research. The structural features of this compound, including its basic nitrogen atom and potential for hydrogen bonding, make it a candidate for investigation. The development of novel α-glucosidase inhibitors often involves the synthesis and screening of libraries of heterocyclic compounds to identify new scaffolds with the desired inhibitory activity.

Targeted Therapies and Biological Targets

Enzyme Modulation and Inhibition (e.g., COX-1/COX-2, α-Glucosidase, Polo-like kinase)

The potential of this compound and its derivatives to modulate the activity of various enzymes is a key area of interest in drug discovery.

Cyclooxygenase (COX-1/COX-2): The cyclooxygenase enzymes are well-established targets for anti-inflammatory drugs. A study on Schiff base derivatives of a compound containing a 4,6-dimethylpyridine moiety demonstrated inhibitory activity against both COX-1 and COX-2. nih.govmdpi.com Specifically, some derivatives showed statistically significant inhibition of COX-1, suggesting that the dimethylpyridine core could be a valuable scaffold for developing new COX inhibitors. nih.gov Molecular docking studies of these derivatives have helped to understand the binding interactions within the active sites of these enzymes. mdpi.com

α-Glucosidase: As mentioned previously, while not directly studied, the structural characteristics of this compound warrant its evaluation as a potential α-glucosidase inhibitor.

Polo-like kinase (PLK): Polo-like kinases, particularly PLK1, are crucial regulators of the cell cycle and are considered important targets for cancer therapy. nih.govnih.gov The development of small molecule inhibitors that target either the kinase domain or the polo-box domain of PLK1 is an active area of research. nih.gov While there is no direct evidence linking this compound to PLK inhibition, the diverse inhibitory profiles of other pyridine-containing compounds against various kinases suggest this as a potential avenue for future investigation.

Table 2: COX Inhibitory Activity of Related Dimethylpyridine Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| PS18 (N′-phenylmethylene derivative) | 57.3 | - |

| PS33 (N′-4-methylphenylmethylene derivative) | 51.8 | - |

Data from a study on Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide. nih.gov

Receptor Interactions (e.g., GABA-A, NMDA, nicotinic acetylcholine (B1216132) receptors)

The interaction of small molecules with neurotransmitter receptors is a fundamental mechanism of action for many CNS-active drugs.

GABA-A Receptors: The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS and a key target for anticonvulsant drugs. wikipedia.org The binding of ligands to the GABA-A receptor can enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability. wikipedia.org Molecular docking studies of some pyrimidine (B1678525) derivatives, a related heterocyclic scaffold, have suggested potential binding to GABA-A receptors, indicating a possible mechanism for their anticonvulsant activity. uran.ua

NMDA Receptors: The N-Methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate (B1630785) receptor that plays a crucial role in synaptic plasticity and memory function. wikipedia.org Antagonists of the NMDA receptor can have anesthetic and neuroprotective effects. wikipedia.org The evaluation of novel compounds for their ability to antagonize the NMDA receptor is an important aspect of CNS drug discovery.

Nicotinic Acetylcholine Receptors (nAChRs): These receptors are involved in a wide range of physiological processes in both the central and peripheral nervous systems. nih.gov Modulation of nAChR activity by small molecules can have therapeutic effects in various neurological and psychiatric disorders. mdpi.com

Ion Channel Modulation (e.g., Sodium and Calcium Channels)

The modulation of ion channel activity is another important mechanism for therapeutic intervention, particularly in the context of neurological disorders.

Sodium Channels: Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. nih.gov Blockers of these channels can be effective in treating conditions such as epilepsy and neuropathic pain. nih.gov Substituted aminopyridines have been described as blockers of the Nav1.7 sodium channel, a key target for pain therapeutics. nih.gov

Calcium Channels: Voltage-gated calcium channels are involved in neurotransmitter release, muscle contraction, and gene expression. The modulation of these channels is a therapeutic strategy for various cardiovascular and neurological conditions. While direct studies are lacking, the broad activity of pyridine derivatives suggests that this compound could potentially interact with calcium channels.

Drug Design and Development Strategies

The development of this compound as a potential therapeutic agent would involve several key drug design and development strategies. Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for a desired therapeutic effect.

For example, based on studies of related 2-aminopyridine derivatives, modifications at the N-position and the 6-position of the pyridine ring could be explored to optimize anticonvulsant or other CNS activities. The synthesis of a library of derivatives with variations in the substituents at these positions would allow for a comprehensive exploration of the SAR. nih.gov

Furthermore, computational modeling and molecular docking can be employed to predict the binding of this compound and its analogues to specific biological targets. mdpi.com This in silico approach can help to prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby streamlining the drug discovery process.

The design of N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors provides a relevant example of a structure-guided drug design approach that could be applied to this compound for other targets. The synthesis and evaluation of a series of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of dihydrofolate reductase also highlights the potential for developing potent and selective inhibitors based on a pyridine-related scaffold. nih.gov

Finally, the principles of medicinal chemistry, such as optimizing pharmacokinetic properties (absorption, distribution, metabolism, and excretion), would be crucial in transforming a biologically active lead compound into a viable drug candidate.

Lead Compound Optimization

Lead optimization is a critical phase in drug discovery where an initial active compound (a "lead") is chemically modified to improve its therapeutic properties. The goal is to enhance potency, selectivity, and metabolic stability while minimizing toxicity. danaher.com For a lead compound containing the this compound core, medicinal chemists can employ several strategies to refine its profile.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationship (SAR) is fundamental to lead optimization. This involves synthesizing a series of analogs where specific parts of the this compound scaffold are altered to determine the effect of each change on biological activity. Key positions for modification on this scaffold include the pyridine ring, the N-methyl group, and the C6-methyl group.

For instance, in the optimization of other aminopyridine-based inhibitors, modifications to substituents on the pyridine ring have been shown to significantly impact potency and selectivity. researchgate.net Similarly, altering the alkyl groups at the C6 position or the N-amino group of the this compound core could influence how the molecule interacts with its biological target. Studies on related pyridine derivatives have shown that the presence and position of methyl groups can enhance antiproliferative activity. mdpi.com

The table below illustrates potential bioisosteric replacements for different moieties of this compound, based on common practices in medicinal chemistry. cambridgemedchemconsulting.commdpi.com

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| C6-Methyl Group | Ethyl, Cyclopropyl (B3062369), Trifluoromethyl | Modulate lipophilicity, improve metabolic stability, alter steric profile. |

| N-Methyl Group | Ethyl, Cyclopropyl, Acyl | Influence binding affinity, modify metabolic pathway, introduce new interaction points. |

| Pyridine Nitrogen | N-oxide, CH | Alter electronic properties, modulate pKa, change hydrogen bonding capacity. |

These modifications can lead to analogs with improved pharmacokinetic profiles, such as enhanced oral bioavailability or a longer half-life, which are crucial for developing a successful drug. nih.govacs.org For example, replacing a metabolically labile methyl group with a more stable cyclopropyl ring is a common tactic to block oxidative metabolism.

Prodrug Design Considerations

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical processes. nih.gov This approach is often used to overcome undesirable properties of the parent drug, such as poor solubility, low membrane permeability, or rapid metabolism. nih.govmdpi.com The secondary amine of this compound is an ideal functional group for the application of prodrug strategies. researchgate.net

Improving Membrane Permeability: The amino group of this compound is basic and will be protonated at physiological pH. While this can be important for target binding, the resulting positive charge can hinder the molecule's ability to cross cellular membranes, such as the intestinal wall or the blood-brain barrier. nih.gov To overcome this, the amine can be temporarily masked with a lipophilic promoiety, which is later cleaved to release the active drug.

Common Prodrug Strategies for Amines: Several well-established strategies exist for creating prodrugs of primary and secondary amines. researchgate.net These can be applied to this compound to enhance its drug-like properties.

The following table outlines potential prodrug strategies for the this compound core.

| Prodrug Linkage | Promoieties | Activation Mechanism | Desired Outcome |

| Carbamate | Alkyl or aryl groups | Esterase-mediated hydrolysis | Increased lipophilicity and membrane permeability. |

| Amide | Amino acids, small peptides | Amidase or peptidase-mediated hydrolysis | Improved solubility, potential for active transport via peptide transporters. |

| N-Acyloxyalkyl | Acyloxyalkyl groups | Two-step hydrolysis (esterase followed by spontaneous cleavage) | Controlled release of the parent amine. |

| Enaminone | 1,3-Dicarbonyl compounds | pH-sensitive hydrolysis (stable at neutral pH, hydrolyzes in acidic environments) | Targeted release in specific tissues or cellular compartments. nih.gov |

By converting the amine into a less basic derivative, such as an amide or a carbamate, its lipophilicity can be increased, facilitating passive diffusion across biological membranes. The choice of the promoiety is critical and can be tailored to control the rate and location of drug release, for example, by designing a substrate for specific enzymes that are abundant in the target tissue. acs.org This ensures that the active drug is released where it is needed, potentially reducing systemic side effects.

Applications of N,6 Dimethylpyridin 2 Amine in Materials Science

N,6-dimethylpyridin-2-amine, a substituted pyridine (B92270) derivative, presents potential as a versatile building block in the field of materials science. Its unique structure, featuring a pyridine ring, a secondary amine group, and two methyl groups, offers specific functionalities that can be exploited in the synthesis and modification of various materials. The pyridine nitrogen provides a key site for coordination with metal ions, while the amine group can participate in polymerization reactions. The methyl groups influence the compound's steric and electronic properties, which can be used to tune the characteristics of resulting materials.

Other Research Applications

Agrochemical Formulations (Pesticides, Herbicides)

N,6-dimethylpyridin-2-amine serves as a valuable intermediate in the synthesis of complex agrochemicals. The pyridine (B92270) ring is a core component in numerous pesticides and herbicides due to its versatile biological activity. Isomers and derivatives of dimethylpyridinamine are utilized in the creation of effective pesticides and herbicides. The chemical structure, featuring an amino group and two methyl groups on a pyridine scaffold, allows for further chemical modifications to produce compounds with specific toxicological profiles against pests and weeds.

Research into pyridine derivatives has led to the development of potent insecticides. For instance, various synthesized pyridine compounds have demonstrated significant toxicity against agricultural pests like the cowpea aphid (Aphis craccivora). Studies have shown that specific structural modifications on the pyridine ring can lead to insecticidal activity that is comparable to or even exceeds that of commercial insecticides like acetamiprid. The synthesis of novel amides containing N-pyridylpyrazole groups, which can be derived from precursors like this compound, has yielded compounds with high insecticidal activities against various pests, including Mythimna separata (armyworm) and Plutella xylostella (diamondback moth).

The following table details the insecticidal efficacy of several pyridine derivatives, highlighting the potential of this chemical class in agrochemical formulations.

| Compound | Target Pest | LC50 (mg/L) | Reference Insecticide | Reference LC50 (mg/L) |

|---|---|---|---|---|

| 6-(p-chlorophenyl)-2-ethoxy-4-phenyl-3-cyanopyridine (1f) | Aphis craccivora | 0.498 | Acetamiprid | 0.267 |

| 6-(p-chlorophenyl)-2-methoxy-4-(p-methoxyphenyl)-3-cyanopyridine (1d) | Aphis craccivora | 0.593 | Acetamiprid | 0.267 |

| 2-methoxy-6-(p-methoxyphenyl)-4-phenyl-3-cyanopyridine (1a) | Aphis craccivora | 1.606 | Acetamiprid | 0.267 |

| 6-(p-chlorophenyl)-2-methoxy-4-phenyl-3-cyanopyridine (1b) | Aphis craccivora | 1.002 | Acetamiprid | 0.267 |

Data sourced from research on functionalized pyridines' insecticidal activity.

Specialty Chemicals Production

As a substituted aminopyridine, this compound is an important building block and intermediate for the synthesis of a wide range of organic molecules, including fine and specialty chemicals. Its reactivity, stemming from the nucleophilic amino group and the pyridine nitrogen, allows it to be a precursor in various chemical reactions.

The compound is used in the production of more complex molecules where the dimethylaminopyridine moiety is a key structural feature. For example, pyridin-2-amines can undergo copper-catalyzed cross-coupling reactions with methyl ketones to produce N-(2-pyridyl)-α-ketoamides. These α-ketoamides are recognized as important substrates and intermediates for the synthesis of various fine chemicals. The availability of this compound for custom synthesis facilitates its use in research and development for creating novel compounds with specific desired properties.

Analytical Reagent Applications

Pyridine derivatives are recognized for their potential in analytical chemistry, particularly as chemosensors and probes. The aminopyridine structure can be functionalized to create fluorescent molecules used for biochemical detection and analysis. The nitrogen atom in the pyridine ring and the exocyclic amino group can interact with various ions and molecules, leading to changes in physical properties, such as fluorescence, which can be measured for analytical purposes.

Specific applications of related aminopyridines include:

Ion Channel Blockers: 4-Aminopyridine is used as a reagent in laboratory research to block potassium channels, which aids in the study of neuromuscular transmission and ion channel dynamics.

NMR Probes: Pyridines labeled with ¹⁵N isotopes serve as sensitive probes in nuclear magnetic resonance (NMR) spectroscopy to study chemical and biological environments, as their chemical shifts are sensitive to factors like hydrogen bonding and protonation states.

Chemosensors: The pyridine scaffold has a high affinity for various ions, making its derivatives effective chemosensors for detecting species like anions and cations in environmental, agricultural, and biological samples.

Ligand in Coordination Chemistry

This compound can function as a ligand in coordination chemistry. The lone pair of electrons on the pyridine ring's nitrogen atom allows it to coordinate with metal ions, forming transition metal pyridine complexes. Additionally, the exocyclic amino group provides a second potential coordination site, enabling the molecule to act as a bidentate ligand, forming a stable chelate ring with a metal center.

The coordination behavior of aminopyridines is well-documented. For instance, 2-amino-6-methylpyridine (B158447), a closely related compound, has been used to synthesize a novel ligand, (6-methyl-pyridin-2-ylamino)-acetic acid, which subsequently forms coordination complexes with copper(II). Similarly, other substituted aminopyridines and aminopyrimidines (a related heterocycle) are used to construct coordination polymers and metal-organic frameworks. The ability of the aminopyridine scaffold to act as a monodentate, bidentate, or bridging ligand makes it a versatile component in the design of complex coordination compounds with diverse structural and chemical properties.

Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For N,6-dimethylpyridin-2-amine, both ¹H and ¹³C NMR would provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the two methyl groups and the three protons on the pyridine (B92270) ring. The protons of the methyl group at the 6-position of the pyridine ring would likely appear as a singlet in the aliphatic region. The protons of the N-methyl group would also present as a singlet, but its chemical shift would be influenced by the adjacent nitrogen atom. The three aromatic protons on the pyridine ring would exhibit characteristic splitting patterns (doublets and a triplet) in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants providing definitive information about their relative positions. A PhD thesis by Jaika Dörfler mentions the synthesis and ¹H NMR analysis of this compound in CDCl3 at 25 °C, indicating the availability of precise data in specialized literature. uni-oldenburg.de

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each of the seven carbon atoms in the molecule. The two methyl carbons would appear in the upfield region of the spectrum. The five carbons of the pyridine ring would resonate in the downfield aromatic region, with the carbon atoms directly bonded to nitrogen atoms showing characteristic chemical shifts. The specific chemical shifts for each carbon would confirm the substitution pattern of the pyridine ring. While direct experimental data for this compound is not broadly published, data for related aromatic amines suggest expected chemical shift ranges. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-NH-CH ₃ | Singlet, ~2.9-3.1 | ~28-32 |

| C6-CH ₃ | Singlet, ~2.4-2.6 | ~22-26 |

| H3 | Doublet, ~6.2-6.4 | ~105-109 |

| H4 | Triplet, ~7.2-7.4 | ~137-141 |

| H5 | Doublet, ~6.3-6.5 | ~110-114 |

| C2 | - | ~158-162 |

| C6 | - | ~155-159 |

Note: The chemical shifts are predicted based on analogous structures and may vary from experimental values.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound (molar mass approximately 122.17 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of methyl radicals (CH₃) from either the N-methyl or the 6-position methyl group, leading to significant fragment ions. Further fragmentation of the pyridine ring would also be expected, providing a characteristic fingerprint for the molecule. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. 1stsci.com

Infrared (IR) Spectroscopy (FT-IR, ATR-IR, Vapor Phase IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A key feature for this secondary amine would be the N-H stretching vibration, typically appearing as a single, sharp band in the region of 3350-3310 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations characteristic of the pyridine ring, and C-N stretching vibrations.